1-(2-fluorophenyl)-5-pyridin-2-yl-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
The compound contains several functional groups including a 1,2,3-triazole ring, a carboxamide group, and a trifluoromethoxy group attached to a phenyl ring. These functional groups could potentially contribute to the compound’s reactivity and biological activity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through click chemistry, which involves the reaction of azides and alkynes to form 1,2,3-triazoles .Molecular Structure Analysis
The presence of the 1,2,3-triazole ring, a carboxamide group, and a trifluoromethoxy group could potentially influence the compound’s conformation and electronic properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the 1,2,3-triazole ring is generally stable but can participate in reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, the trifluoromethoxy group is known to increase the lipophilicity and stability of compounds .Scientific Research Applications
Antitubercular and Antibacterial Activities
Compounds with structural similarities to the specified chemical have been synthesized and evaluated for their antitubercular and antibacterial properties. For instance, derivatives of carboxamide have shown potent activities against tuberculosis and bacterial infections, indicating a promising avenue for new therapeutic agents. These studies highlight the importance of such compounds in addressing global health issues related to infectious diseases (S. Bodige et al., 2020).
Cancer Research
Research on compounds structurally similar to the queried chemical has also extended into cancer research, where their efficacy as kinase inhibitors has been explored. These compounds have been identified as potential selective inhibitors for specific kinase pathways involved in cancer cell proliferation, offering insights into novel cancer therapies (G. M. Schroeder et al., 2009).
Material Sciences
In the field of material sciences, related compounds have been utilized in the synthesis of novel fluorescent materials. For example, derivatives containing the triazole moiety have been developed for their photophysical properties, which are applicable in creating new fluorescent probes and materials (T. Moseev et al., 2020). This research underscores the versatility of such compounds in applications beyond pharmaceuticals, highlighting their potential in technological advancements.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-fluorophenyl)-5-pyridin-2-yl-N-[3-(trifluoromethoxy)phenyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F4N5O2/c22-15-8-1-2-10-17(15)30-19(16-9-3-4-11-26-16)18(28-29-30)20(31)27-13-6-5-7-14(12-13)32-21(23,24)25/h1-12H,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDSLUOZTWVMMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)OC(F)(F)F)C4=CC=CC=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F4N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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